6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
CAS No.: 2549022-65-1
Cat. No.: VC11820098
Molecular Formula: C17H16FN7O
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549022-65-1 |
|---|---|
| Molecular Formula | C17H16FN7O |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 6-fluoro-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C17H16FN7O/c1-23-10-21-14-15(23)19-9-20-16(14)24-4-6-25(7-5-24)17-22-12-3-2-11(18)8-13(12)26-17/h2-3,8-10H,4-7H2,1H3 |
| Standard InChI Key | GHVGPQXQDMRSCS-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F |
Introduction
Synthesis and Chemical Reactivity
The synthesis of these compounds typically involves multi-step organic synthesis methods. Common precursors include piperidine derivatives and halogenated compounds. The chemical reactivity involves various organic reactions, such as oxidation and reduction, using reagents like potassium permanganate and lithium aluminum hydride.
Biological Activity and Applications
Compounds with similar structures exhibit significant biological activity, particularly as antimicrobial agents. They have been studied for their effectiveness against Mycobacterium tuberculosis and various fungal strains. In vitro studies show that derivatives possess considerable antimicrobial properties without significant toxicity, making them promising candidates for drug development.
Comparison with Related Compounds
Several compounds share structural similarities with 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine. These include:
| Compound Name | Structure | Key Features |
|---|---|---|
| 9-Ethyl-6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine | Similar purine structure | Exhibits antimicrobial activity against multiple strains |
| 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl]-9H-purine | Contains nitrate esters | Potential cardioprotective effects |
| 9-Methylpurine derivatives | Variations on purine core | Explored for various pharmacological activities |
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